molecular formula C12H17ClN2 B1369236 1-(4-Chlorobenzyl)-1,4-diazepane CAS No. 40389-65-9

1-(4-Chlorobenzyl)-1,4-diazepane

Cat. No. B1369236
CAS RN: 40389-65-9
M. Wt: 224.73 g/mol
InChI Key: XUFLZPFWTDGFEG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1,4-diazepane is a chemical compound. It is also known as 1-(4-Chlorobenzyl)piperazine . The compound is used in laboratory settings .


Molecular Structure Analysis

The molecular formula of 1-(4-Chlorobenzyl)-1,4-diazepane is C11H15ClN2 . The structure of the compound can be determined using spectroscopic methods .


Physical And Chemical Properties Analysis

1-(4-Chlorobenzyl)-1,4-diazepane is a liquid with a density of 1.1±0.1 g/cm3 . Its boiling point is 303.7±27.0 °C at 760 mmHg . The compound has a molar refractivity of 59.4±0.3 cm3 .

Scientific Research Applications

Asymmetric Molybdenum(VI) Dioxo Complexes

The asymmetric molybdenum(VI) dioxo complexes, including 1,4-bis(2-hydroxy-4-chlorobenzyl)-1,4-diazepane, have been studied as functional models for molybdenum oxotransferase enzymes. These complexes are characterized by asymmetric complexes of type [MoO(2)(L)] and have been used to elicit efficient catalytic oxygen-atom transfer from dimethylsulfoxide to PMe(3) (Mayilmurugan et al., 2011).

Synthesis of 1,4-Diazepin-5-ones

1,4-Diazepane derivatives have been synthesized via a microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones. These derivatives are obtained rapidly in good yields and their reduction products have also been explored (Wlodarczyk et al., 2007).

Synthesis of Triazenes

A series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, a new series of triazenes, have been synthesized and characterized. These compounds have potential applications in various chemical processes (Moser & Vaughan, 2004).

Olefin Epoxidation by Manganese(III) Complexes

Manganese(III) complexes of bisphenolate ligands, including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, have been studied for their catalytic ability towards olefin epoxidation. These complexes demonstrate how the Lewis acidity of the Mn(III) center can be tuned for improved yield and product selectivity in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Iron(III) Complexes for Extradiol Cleavage of Catechols

Iron(III) complexes of 1,4-bis(2-pyridylmethyl)-1,4-diazepane have been used as functional models for the extradiol cleaving catechol dioxygenase enzymes. These complexes have shown fast regioselective extradiol cleavage in the presence of O2, demonstrating their potential in mimicking enzymatic functions (Mayilmurugan et al., 2008).

Synthesis of σ1 Receptor Ligands

1,4-Diazepanes with various substituents have been synthesized as novel σ1 receptor ligands. These compounds have shown potential in therapeutic development, particularly in enhancing cognition and demonstrating σ1 agonistic activity (Fanter et al., 2017).

Safety And Hazards

1-(4-Chlorobenzyl)-1,4-diazepane is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . The compound is a corrosive material .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFLZPFWTDGFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576063
Record name 1-[(4-Chlorophenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-1,4-diazepane

CAS RN

40389-65-9
Record name 1-[(4-Chlorophenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (11.7 mL, 0.165 mol) was added to anhydrous EtOH (500 mL) and the mixture was stirred for 30 min at 25° C. Homopiperazine (15.0 g, 0.150 mol) was added and the mixture was heated to reflux for 4 h. 4-Chlorobenzyl chloride (13.96 g, 0.087 mol) was added and the reaction mixture was heated to reflux for 16 h before concentrating. The residue was dissolved in EtOAc (500 mL) and washed with 1N aqueous KOH (50 mL). The aqueous layer was extracted with EtOAc (200 mL). The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo. Chromatography (double separation. SiO2, 20×7 cm, 1PrOH—H2O—NH4OH, 80:12:6 to 70:20:10 gradient elution) afforded the desired product (10.6 g, 53.4%) and the dialkylated homopiperazine (2.36 g, 16.5%). GC/MS m/e 224 (M+, C12H17N2Cl).10% CH3OH—CH2Cl2); RPLC tR=5.96 min (>85%), 220 nm (Mm (Method B): ESI/MS m/e 498.3 (MH++H, C31H35N3O3).
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
13.96 g
Type
reactant
Reaction Step Three
Yield
53.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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